![molecular formula C21H24FN7O B5502607 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)
6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is 409.20263658 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied as an inhibitor of ENTs, which are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . It shows selectivity for ENT2 over ENT1, which could have implications in the development of new therapeutic agents targeting these transporters .
Cardiovascular Disease Treatment
Due to its role as an ENT inhibitor, the compound may have potential applications in treating cardiovascular diseases. ENT inhibitors can regulate extracellular adenosine levels, influencing adenosine-related functions and potentially offering therapeutic benefits .
Cancer Therapy
The inhibition of ENTs by this compound suggests possible applications in cancer therapy. ENTs are involved in the transport of nucleoside and nucleoside analogues, which are important for chemotherapy .
Neuroprotective and Anti-neuroinflammatory Agent
Derivatives of this compound have been developed for their neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases .
Chemical Synthesis
The compound can be used in chemical synthesis, such as functionalizing pyrazolylvinyl ketones via Aza-Michael addition reaction or preparing cyclic amine substituted Tröger’s base derivatives .
Development of Novel Pharmacological Agents
The structure-activity relationship studies of this compound and its analogues can lead to the development of novel pharmacological agents with specific selectivity and potency .
Research Tool in Pharmacology
As an ENT inhibitor, this compound serves as a valuable research tool in pharmacological studies to understand the role of ENTs in various physiological and pathological processes .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand the binding interactions with ENTs, providing insights into the design of more effective and selective inhibitors .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits the function of ENTs in an irreversible and non-competitive manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the nucleoside transport pathways regulated by ENTs . By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This disruption can influence adenosine-related functions, given the role of ENTs in regulating extracellular adenosine levels .
Pharmacokinetics
The compound exhibits a concentration-dependent inhibition of uridine and adenosine transport through both ENT1 and ENT2 . The half-maximal inhibitory concentration (IC50) value of the compound for ENT2 is 5-10-fold less than for ENT1 .
Result of Action
The inhibition of ENTs by the compound results in reduced uptake of uridine and adenosine . This can potentially affect nucleotide synthesis and chemotherapy, given the role of these nucleosides in these processes .
properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-30-18-9-5-3-7-16(18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-8-4-2-6-15(17)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNIYXCYNMVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
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